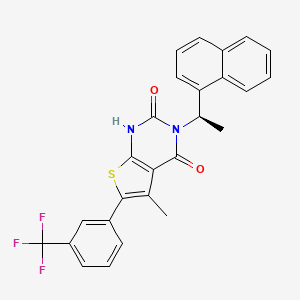
Mif2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Mif2-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Mif2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of D-dopachrome tautomerase.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored for its potential in cancer therapy, particularly in non-small cell lung cancer.
Mechanism of Action
Mif2-IN-1 exerts its effects by inhibiting the activity of D-dopachrome tautomerase. This inhibition leads to the deactivation of the MAPK pathway, resulting in cell cycle arrest and suppression of cancer cell proliferation. The molecular targets involved include key proteins in the MAPK pathway, which play a crucial role in cell growth and survival .
Comparison with Similar Compounds
Mif2-IN-1 is unique compared to other similar compounds due to its potent inhibition of D-dopachrome tautomerase and its specific mechanism of action. Similar compounds include:
ISO-1: Binds to the active-site residue Asn-97 of MIF, leading to structural changes that block MIF–CD74 binding.
4-IPP: Covalently binds to Pro-1 of MIF or DDT, altering their structure and preventing function.
Properties
Molecular Formula |
C26H19F3N2O2S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
5-methyl-3-[(1R)-1-naphthalen-1-ylethyl]-6-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H19F3N2O2S/c1-14-21-23(34-22(14)17-9-5-10-18(13-17)26(27,28)29)30-25(33)31(24(21)32)15(2)19-12-6-8-16-7-3-4-11-20(16)19/h3-13,15H,1-2H3,(H,30,33)/t15-/m1/s1 |
InChI Key |
XKCIYWJZAMFYTL-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)[C@H](C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















